molecular formula C6H4N2O6 B13944035 1,2-Benzenediol, 3,6-dinitro- CAS No. 53816-91-4

1,2-Benzenediol, 3,6-dinitro-

Cat. No.: B13944035
CAS No.: 53816-91-4
M. Wt: 200.11 g/mol
InChI Key: WQVRLADNOSJVJV-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 3,6-dinitro- is an organic compound with the molecular formula C6H4N2O6 It is a derivative of 1,2-benzenediol (catechol) where two nitro groups are substituted at the 3 and 6 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Benzenediol, 3,6-dinitro- can be synthesized through a multi-step process. One common method involves the nitration of 1,2-benzenediol using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions typically require controlled temperatures to ensure the selective nitration at the 3 and 6 positions .

Industrial Production Methods: Industrial production of 1,2-benzenediol, 3,6-dinitro- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzenediol, 3,6-dinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-Benzenediol, 3,6-dinitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-benzenediol, 3,6-dinitro- involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial and other biological effects .

Comparison with Similar Compounds

Uniqueness: 1,2-Benzenediol, 3,6-dinitro- is unique due to the presence of nitro groups at the 3 and 6 positions, which impart distinct chemical reactivity and biological activity compared to its isomers and other derivatives .

Properties

CAS No.

53816-91-4

Molecular Formula

C6H4N2O6

Molecular Weight

200.11 g/mol

IUPAC Name

3,6-dinitrobenzene-1,2-diol

InChI

InChI=1S/C6H4N2O6/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,9-10H

InChI Key

WQVRLADNOSJVJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)O)[N+](=O)[O-]

Origin of Product

United States

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